molecular formula C19H19ClFN3O3S2 B14988804 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14988804
M. Wt: 456.0 g/mol
InChI Key: IMKUBIGRHWCFIC-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various functional groups through substitution, addition, and cyclization reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and fluorinated aromatic compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of this compound would depend on its interaction with biological targets.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They may act as drugs or drug precursors, targeting specific pathways in diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on the compound’s structure and functional groups, which determine its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: A simpler analog with similar core structure.

    N-(4-Fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: Lacks the thiolan ring but shares other structural features.

Uniqueness

The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-FLUOROPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C19H19ClFN3O3S2

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H19ClFN3O3S2/c1-2-8-28-19-22-10-16(20)17(23-19)18(25)24(15-7-9-29(26,27)12-15)11-13-3-5-14(21)6-4-13/h2-6,10,15H,1,7-9,11-12H2

InChI Key

IMKUBIGRHWCFIC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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